molecular formula C6F9N3 B1197496 2,4,6-Tris(trifluoromethyl)-1,3,5-triazine CAS No. 368-66-1

2,4,6-Tris(trifluoromethyl)-1,3,5-triazine

Cat. No. B1197496
CAS RN: 368-66-1
M. Wt: 285.07 g/mol
InChI Key: LSGBKABSSSIRJF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2,4,6-Tris(trifluoromethyl)-1,3,5-triazine involves various strategies, including Suzuki coupling reactions and condensation processes. For instance, hyperbranched polymers containing a triazine core unit have been synthesized, showcasing the compound's versatility as a building block for polymeric materials. These polymers exhibit good thermal stability and tunable photophysical properties, attributed to the electron affinity of the triazine group, enabling applications in photonic devices (Zou et al., 2011).

Molecular Structure Analysis

The molecular structure of triazine derivatives has been extensively studied using techniques such as quantum chemistry, NMR, IR spectroscopy, and X-ray diffraction. These studies reveal that triazine compounds can exist in various isomeric forms, stabilized by strong intramolecular hydrogen bonds and electronic interactions. The structural versatility of triazine allows for a wide range of chemical modifications, influencing the physical and chemical properties of the resulting compounds (Shastin et al., 2006).

Chemical Reactions and Properties

Triazine-based compounds participate in a plethora of chemical reactions, including chlorination, oxidation, and nitration, leading to the synthesis of energetically significant materials. These reactions exploit the reactivity of the triazine core towards various functional groups, facilitating the design of compounds with desired properties for specific applications. The introduction of substituents like nitro groups enhances the compound's energetic characteristics, making it suitable for applications in energetic materials (Gidaspov et al., 2016).

Physical Properties Analysis

The physical properties of 2,4,6-Tris(trifluoromethyl)-1,3,5-triazine derivatives, such as thermal stability, density, and crystalline structure, are closely related to their molecular structure. These properties are crucial for the compound's applicability in various fields, including materials science and energetic materials. Research demonstrates that modifications in the triazine core can lead to materials with high thermal stability and significant energetic performance (Li et al., 2014).

Chemical Properties Analysis

The chemical properties of triazine derivatives, such as reactivity towards other compounds and the ability to form complex molecular structures, are influenced by the presence of functional groups and the molecular geometry of the triazine ring. These properties are exploited in the synthesis of novel materials with potential applications in optoelectronics and pharmaceuticals. The study of triazine's chemical behavior contributes to the development of compounds with tailored properties for specific applications (Thorat et al., 2013).

Scientific Research Applications

  • Pharmaceutical, Material, and Agrochemical Industries : 1,3,5-Triazine derivatives, including 2,4,6-trisubstituted 1,3,5-triazines, are significantly utilized in pharmaceutical, material, and agrochemical industries. They serve as potent chemical probes for various protein families due to their structural symmetry and ease of functionalization, aiding in the rapid generation of diverse molecular libraries (Banerjee, Brown, & Weerapana, 2013).

  • Synthesis of Biologically Active Compounds : A variety of synthetic routes have been developed for alkyl/aryl amino- and oxy-substituted triazine libraries. These methods have led to the creation of biologically active compounds, showcasing the triazine core's versatility in drug discovery (Banerjee, Brown, & Weerapana, 2013).

  • Use in Chlorination and Oxidation Reactions : 2,4,6-Tris[(4-dichloroiodo)phenoxy)]-1,3,5-triazine has been shown to be effective in chlorination reactions of various compounds and for oxidative synthesis under mild conditions. Its recyclability is a notable advantage for practical applications (Thorat, Bhong, & Karade, 2013).

  • Coordination Chemistry : The coordination chemistry of triazine ligands, including those with a 2,4,6-trisubstituted structure, is rich and diverse. These compounds have been used with transition metals and lanthanides in luminescent materials, coordination polymers, networks, and metalla-assemblies (Therrien, 2011).

  • Crystal Structures and Inclusion Properties : Studies on fluorinated triazines have revealed significant differences in host-guest interactions and inclusion properties, influenced by the nature of linking heteroatoms and the triazine core (Reichenbaecher et al., 2006).

  • Development of Dendrimeric Complexes : Research has been conducted on the synthesis and characterization of dendrimeric complexes involving 2,4,6-Tris(4-hydroxybenzimino)-1,3,5-triazine, demonstrating their potential in various fields, including magnetic materials (Uysal & Koç, 2010).

Safety And Hazards

This compound is harmful if swallowed, inhaled, or absorbed through the skin. It can cause skin and eye irritation, and may cause respiratory irritation. It is recommended to use this compound only outdoors or in a well-ventilated area, and to wear protective gloves, clothing, and eye/face protection .

properties

IUPAC Name

2,4,6-tris(trifluoromethyl)-1,3,5-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6F9N3/c7-4(8,9)1-16-2(5(10,11)12)18-3(17-1)6(13,14)15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSGBKABSSSIRJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NC(=NC(=N1)C(F)(F)F)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6F9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20190270
Record name 2,4,6-Tris(trifluoromethyl)-sym-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20190270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Tris(trifluoromethyl)-1,3,5-triazine

CAS RN

368-66-1
Record name 2,4,6-Tris(trifluoromethyl)-1,3,5-triazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=368-66-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,6-Tris(trifluoromethyl)-sym-triazine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4,6-Tris(trifluoromethyl)-sym-triazine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-tris(trifluoromethyl)-1,3,5-triazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.100
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2,4,6-TRIS(TRIFLUOROMETHYL)-1,3,5-TRIAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HYR9NXU32Y
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
118
Citations
K Kim, S Ahn, HS Kim, HK Liu - Electrochimica acta, 2009 - Elsevier
Triazines are well known as flame retardants, however, their properties for battery applications have not been much explored. Flame retardants can play an important role in preventing …
Number of citations: 27 www.sciencedirect.com
ND Kagramanov - Online journal “Fluorine notes” ISSN - notes.fluorine1.ru
This report presents the ion series of mass spectra for eight homologues of 2, 4, 6-tris (perfluoroalkyl)-1, 3, 5-triazines from NIST libraries, including the ion series of two isomers: triazine …
Number of citations: 0 notes.fluorine1.ru
VO Iaroshenko, A Bunescu… - … A European Journal, 2011 - Wiley Online Library
Tri and you will succeed! A new type of formal [3+ 3] cyclization reaction of 2, 4, 6-tris (trifluoromethyl)-1, 3, 5-triazine with 1, 3-bis (trimethylsilyloxy)-1, 3-butadienes has been discovered …
O Boese, SI Troyanov, E Kemnitz - Zeitschrift für Naturforschung B, 2003 - degruyter.com
The crystal structure of a new 1:1 complex of dimethyl carbonate and 2,4,6-tris(trifluoromethyl)-1,3,5-triazine is reported. A high tendency of sublimation was observed by differential …
Number of citations: 6 www.degruyter.com
W Jeon, R Baiazitov, M Chierchia… - Helvetica Chimica …, 2023 - Wiley Online Library
A variety of di‐ and trifluoromethyl‐s‐triazines are prepared following straightforward synthetic protocols from simple, commercially available starting materials. Trichloromethyl‐…
Number of citations: 0 onlinelibrary.wiley.com
WP Norris, LH Merwin, GS Ostrom… - The Journal of Organic …, 1997 - ACS Publications
Diisopropylcyanamide reacts exothermically with trifluoroacetic anhydride to give 2, an equilibrium mixture, in C 6 D 6 solution, of 1:1 adducts, N,N-diisopropyl-N‘,O-bis(trifluoroacetyl)…
Number of citations: 6 pubs.acs.org
M De Rosa, D Arnold - The Journal of Organic Chemistry, 2009 - ACS Publications
The inverse electron demand Diels−Alder (IEDDA) reaction of 1-tert-butyl-2-aminopyrrole with 2,4,6-tris(trifluoromethyl)-1,3,5-triazine in THF-d 8 to give a pyrrolo[2,3-d]pyrimidine was …
Number of citations: 33 pubs.acs.org
T Cvitaš, I Novak, L Klasinc - International Journal of Quantum …, 1987 - Wiley Online Library
The HeI and HeII photoelectron spectra of CF 3 Cl, CF 3 Br, CF 3 I, CF 3 CCH, CF 3 CCl 3 , CF 3 COOH, CF 3 COOCH 3 , CF 3 COOCF 3 , CF 3 COOH 2 COCH 3 , (CF 3 ) 2 CHOH, CF …
Number of citations: 5 onlinelibrary.wiley.com
VO Iaroshenko, DV Sevenard, A Kotljarov… - …, 2009 - thieme-connect.com
Starting from 5-amino-1-(2, 3-O-isopropylidene-β-d-ribofuranosyl)-1H-pyrazole, fluorine-containing 1, 3-CCC-, 1, 3-CNC-dielectrophiles and 2, 4, 6-tris (trifluoromethyl)-1, 3, 5-triazine, a …
Number of citations: 38 www.thieme-connect.com
TR Norton - Journal of the American Chemical Society, 1950 - ACS Publications
When a saturated hydrocarbon is treated with certain polyhaloalkanes in the presence of a catalytic amount of a decomposing organic peroxide, hydrogen-halogen exchange occurs …
Number of citations: 45 pubs.acs.org

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